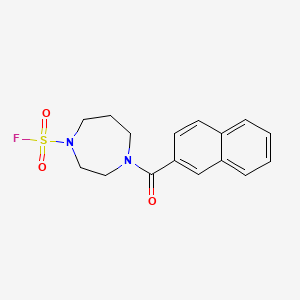
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound that features a naphthalene ring, a diazepane ring, and a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of naphthalene-2-carbonyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the corresponding diazepane derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with a sulfonyl fluoride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Hydrolysis: Sulfonic acids.
科学研究应用
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
1,4-Diazepane: A core structure in the target compound.
Sulfonyl Fluoride Derivatives: Compounds with similar functional groups that exhibit enzyme inhibition properties
Uniqueness
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride is unique due to its combination of a naphthalene ring, a diazepane ring, and a sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-(naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-23(21,22)19-9-3-8-18(10-11-19)16(20)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZUEWVLPFYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














